![molecular formula C6H3BrClN3 B1448190 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1403767-33-8](/img/structure/B1448190.png)
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Overview
Description
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a compound with the molecular weight of 232.47 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is 1S/C6H3BrClN3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H
. This indicates that the compound has a molecular formula of C6H3BrClN3 .
Physical And Chemical Properties Analysis
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a solid substance with a molecular weight of 232.47 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Cancer Therapy
Pyrrolo[2,1-f][1,2,4]triazine, which is a part of the structure of 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, is an integral part of several kinase inhibitors used in cancer therapy . Kinase inhibition is one of the most successful approaches in targeted therapy .
Antiviral Drug Development
Pyrrolo[2,1-f][1,2,4]triazine is also an active structural motif of antiviral drugs such as remdesivir . Remdesivir has shown promising results in the treatment of recently emerged novel coronavirus (COVID-19) .
Treatment of Ebola and Other Emerging Viruses
Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .
Anti-norovirus Activity
Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .
Inhibitor of Anaplastic Lymphoma Kinase (ALK)
Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown potential as anaplastic lymphoma kinase (ALK) inhibitors .
Inhibitor of IGF-1R and IR Kinase
Pyrrolo[2,1-f][1,2,4]triazine derivatives have also been studied as IGF-1R and IR kinase inhibitors .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Pyrrolo[2,1-f][1,2,4]triazine, a similar compound to 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, is a promising fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . This suggests potential future directions for the study and application of 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine in the field of medicinal chemistry .
properties
IUPAC Name |
5-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLTTQOTVMBNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Br)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251046 | |
Record name | 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
CAS RN |
1403767-33-8 | |
Record name | 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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